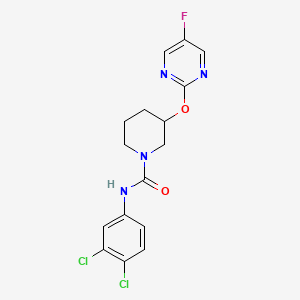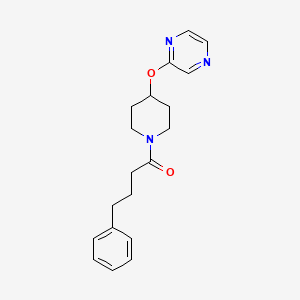
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one, also known as P4E1, is a synthetic compound that belongs to the class of phenylpiperidines. It has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. In
Scientific Research Applications
Structural and Antimicrobial Studies
- A study by Okasha et al. (2022) investigated the crystal structure and antimicrobial activity of a synthesized pyran derivative, closely related to the compound . This compound exhibited favorable antibacterial and antifungal activities, indicating potential uses in microbial infection treatments (Okasha et al., 2022).
Piperidine Derivatives in Pharmacology
- Vardanyan (2018) described the synthesis and pharmacological properties of derivatives of piperidine, which includes compounds similar to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one. This research sheds light on the diverse applications of such compounds in medicinal chemistry (Vardanyan, 2018).
Analgesic Interaction Studies
- A study by Singh and Vijayan (1977) on phenylbutazone, a compound structurally similar to the one , provided insights into its interactions and crystal structures, which could be relevant for understanding the behavior of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one in biological systems (Singh & Vijayan, 1977).
Synthesis of Piperidine Subunits
- Acharya and Clive (2010) presented a method for synthesizing optically pure piperidines, which are crucial for producing a wide range of amines containing a substituted piperidine subunit. This research is significant for understanding the synthetic pathways of compounds like 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (Acharya & Clive, 2010).
Chitosan Schiff Bases and Heterocyclic Derivatives
- Hamed et al. (2020) synthesized and characterized novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. These compounds demonstrated significant antimicrobial activity and could have implications for the development of new pharmaceuticals (Hamed et al., 2020).
Antimycobacterial Activity of N-Arylpiperazines
- Goněc et al. (2017) synthesized novel N-arylpiperazines and evaluated their antimycobacterial activity. The study highlighted the potential use of these compounds, including those related to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one, in treating mycobacterial infections (Goněc et al., 2017).
Aurora Kinase Inhibition
- A study on Aurora kinase inhibitors by ヘンリー,ジェームズ (2006) explored compounds with a similar structure for their potential use in cancer treatment. This research underscores the importance of such compounds in developing new cancer therapies (ヘンリー,ジェームズ, 2006).
Thiazole-Aminopiperidine Hybrid Analogues
- Jeankumar et al. (2013) designed and synthesized novel thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. These findings are relevant for understanding the potential antimicrobial applications of compounds structurally similar to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (Jeankumar et al., 2013).
properties
IUPAC Name |
4-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)22-13-9-17(10-14-22)24-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUSZNQPZDTJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide](/img/structure/B2953296.png)



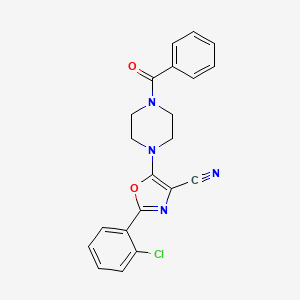
![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)
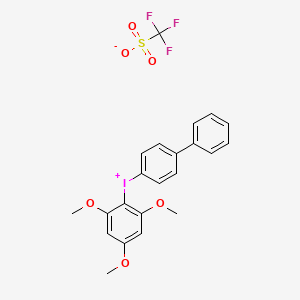
![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)
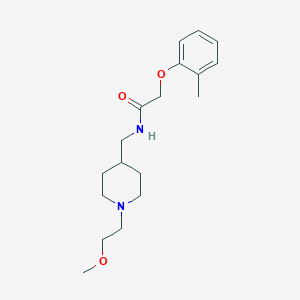
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
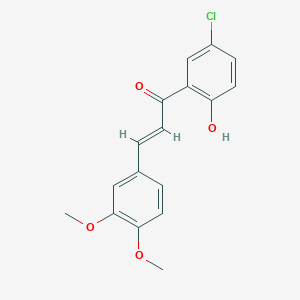
![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
